molecular formula C13H9N3O2 B1293143 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1011355-77-3

5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B1293143
CAS No.: 1011355-77-3
M. Wt: 239.23 g/mol
InChI Key: DMRXYZWKKFOYSM-UHFFFAOYSA-N
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Description

5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a high-value chemical building block within the pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . This compound serves as a versatile precursor for the design and synthesis of novel protein kinase inhibitors (PKIs) . Its core structure is a fused, planar bicyclic system that provides a rigid framework ideal for interacting with the enzymatic active sites of various kinases implicated in oncogenic signaling pathways . The carboxylic acid functional group at the 7-position is a key handle for further synthetic modification, allowing researchers to create amide or ester derivatives to explore structure-activity relationships and optimize drug-like properties . The pyrazolo[1,5-a]pyrimidine scaffold is a prominent pharmacophore in targeted cancer therapy, with documented research applications in inhibiting critical kinases such as EGFR, B-Raf, MEK, and CDKs . Derivatives of this scaffold have demonstrated potent antiproliferative effects in biological evaluations, including in vitro and in vivo studies, making them promising candidates for the development of therapies for non-small cell lung cancer (NSCLC), melanoma, and other malignancies . This specific carboxylic acid derivative is intended for use in research laboratories to develop new therapeutic agents and to study kinase signaling mechanisms. It is supplied as a solid and must be stored under appropriate conditions. Please Note: This product is for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)11-8-10(9-4-2-1-3-5-9)15-12-6-7-14-16(11)12/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRXYZWKKFOYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches

General Methodology

The synthesis of 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves:

  • Condensation Reaction : This step combines an aminopyrazole (e.g., 3-aminopyrazole) with a β-dicarbonyl compound (e.g., ethyl benzoylacetate) under acidic conditions.
  • Cyclization : The intermediate undergoes cyclization to form the pyrazolo[1,5-a]pyrimidine core.
  • Oxidation : The final step involves oxidation to yield the carboxylic acid derivative.

Specific Synthetic Routes

Route A: Condensation with Ethyl Benzoylacetate
  • Reagents : 3-Aminopyrazole and ethyl benzoylacetate.
  • Conditions : Acidic medium (e.g., HCl or acetic acid).
  • Mechanism :
    • Initial condensation forms an enamine intermediate.
    • Cyclization occurs via nucleophilic attack on the β-carbon of the dicarbonyl compound.
    • Oxidation yields the carboxylic acid group at the 7-position.
  • Yields : Moderate to high, depending on reaction optimization.
Route B: Green Synthesis Using Enaminones
  • Reagents : Aminopyrazoles and enaminones or formyl ketones.
  • Catalyst : Potassium hydrogen sulfate ($$KHSO_4$$).
  • Conditions : Ultrasonic irradiation in aqueous ethanol.
  • Advantages :
    • Environmentally friendly approach using green chemistry principles.
    • Enhanced reaction rates due to ultrasonic waves.
  • Yields : Good yields with high purity confirmed by spectroscopic methods (e.g., NMR, FTIR).
Route C: Suzuki Cross-Coupling
  • Reagents : Halogenated pyrazolo[1,5-a]pyrimidine derivatives and phenylboronic acids.
  • Catalyst : Palladium-based catalysts (e.g., Pd(PPh$$3$$)$$4$$).
  • Conditions : Basic medium (e.g., NaOH or K$$2$$CO$$3$$) under inert atmosphere.
  • Limitations :
    • Requires optimization of catalyst loading and reaction temperature.
    • Lower yields compared to other methods due to side reactions.

Table 1: Comparison of Synthetic Approaches

Method Key Reagents Conditions Advantages Limitations
Condensation Ethyl benzoylacetate, HCl Acidic medium Simple and scalable Moderate yields
Green Synthesis Enaminones, $$KHSO_4$$ Ultrasonic irradiation Eco-friendly, high yields Specialized equipment needed
Suzuki Coupling Phenylboronic acids, Pd Basic medium, inert atmosphere Versatile functionalization Complex optimization

Industrial Production

For large-scale synthesis, industrial methods optimize these routes by employing:

Analytical Data for Product Confirmation

The synthesized compound is characterized using:

Table 2: Analytical Data Summary

Technique Key Observations
$$^{1}$$H NMR Signals for aromatic protons and pyrazole hydrogens
$$^{13}$$C NMR Peaks for carboxylic carbon ($$C=O$$)
FTIR Broad peak for O–H stretch (carboxylic acid)
MS Molecular ion peak at $$m/z = 239.23$$

Chemical Reactions Analysis

Types of Reactions

5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₁₄H₈F₃N₃O₂ 307.23 125-41-1 5-phenyl, 7-carboxylic acid
3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₁₀H₈ClN₃O₂ 237.65 1011354-08-7 3-chloro, 5-cyclopropyl
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid C₁₂H₆F₃N₃O₃ 297.19 313968-60-4 5-furyl, 2-carboxylic acid, 7-CF₃
5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₁₁H₈F₃N₃O₂ 271.25 1795475-02-3 5-cyclopropyl, 2-CF₃
3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₁₂H₁₁N₅O₂ 257.25 1006962-83-9 3-methyl, 5-(1-methylpyrazolyl)

Key Observations :

  • Substituent Effects : The 5-phenyl group in the parent compound enhances aromatic stacking interactions, while the 5-cyclopropyl or 5-furyl substituents in analogs modulate steric and electronic properties .
  • Acid Functionality : Derivatives with carboxylic acid at the 2-position (e.g., 5-(furan-2-yl) analog) exhibit altered solubility and reactivity compared to the 7-carboxylic acid variant .

Biological Activity

5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a fused ring system composed of a pyrazole and a pyrimidine ring, with a phenyl group and a carboxylic acid group at specific positions. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.
  • Cell Cycle Modulation : Studies have shown that it can induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, in MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G1/S phase .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties:

  • In vitro Studies : In various cancer cell lines, including MCF-7 and A549, the compound demonstrated significant cytotoxicity with IC50 values ranging from 3 to 10 µM. It effectively inhibited tumor growth and induced apoptosis through mechanisms involving DNA fragmentation and cell cycle arrest .

Enzymatic Inhibition

The compound has also shown promise as an inhibitor of specific enzymes:

  • α-Glucosidase Inhibition : It was evaluated for its inhibitory activity against α-glucosidase, demonstrating competitive inhibition with IC50 values significantly lower than that of acarbose, a standard antidiabetic drug .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with similar compounds:

Compound NameStructureIC50 (µM)Biological Activity
5i Pyrazolo[3,4-d]pyrimidine0.3 (EGFR)Dual EGFR/VGFR2 inhibitor
2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine Similar structureVariesAnticancer potential
Acarbose α-glucosidase inhibitor750Antidiabetic

This table illustrates that while other compounds exhibit notable activities, this compound stands out for its dual action against cancer and enzymatic targets.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Apoptosis Induction : A study reported that treatment with this compound significantly increased early and late apoptosis rates in MCF-7 cells from approximately 0.44% to over 36% after 48 hours of treatment .
  • Cell Migration Inhibition : The compound was found to inhibit cell migration in cancer models, further supporting its potential as an anticancer agent.
  • Molecular Docking Studies : These studies have elucidated the binding modes of the compound to target proteins involved in cancer progression, providing insights into its mechanism of action.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, and how are intermediates purified?

  • Methodological Answer : The compound is typically synthesized via cyclization of 5-amino-3-phenylpyrazole derivatives with carbonyl-containing precursors (e.g., ethyl 2,4-dioxopentanoate) under reflux in ethanol . Key considerations include solvent choice (e.g., ethanol or DMF for solubility), reaction time (30 min–6 hours), and purification via column chromatography (petroleum ether/ethyl acetate mixtures) or recrystallization (cyclohexane or ethanol) . Intermediate characterization relies on NMR and HRMS to confirm regioselectivity and avoid isomer formation .

Q. Which spectroscopic techniques are essential for structural confirmation of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks (carboxylic acid carbons at ~δ 165 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calcd/found: 254.1042/254.1039 for C₁₃H₁₁N₅O) .
  • X-ray crystallography : Resolves regiochemistry and confirms fused-ring planarity (e.g., dihedral angles <2° between pyrazole and pyrimidine rings) .

Q. How can position 7 of the pyrazolo[1,5-a]pyrimidine core be selectively functionalized?

  • Methodological Answer : Position 7 is functionalized via nucleophilic substitution or coupling reactions. For example:

  • Amination : React with N,N-dimethylethylenediamine under basic conditions to introduce amine moieties .
  • Aldehyde introduction : Use Vilsmeier-Haack formylation or silylformamidine reagents to install formyl groups .
  • Halogenation : Chlorination at position 7 is achieved using POCl₃ or PCl₅, enabling subsequent cross-coupling (e.g., Suzuki) .

Advanced Research Questions

Q. How to resolve discrepancies between observed and calculated elemental analysis data (e.g., C, H, N content)?

  • Methodological Answer : Minor deviations (e.g., ΔC = +0.13%, ΔH = -0.26%) may arise from:

  • Incomplete drying : Residual solvents (e.g., ethanol) skew H values. Use high-vacuum drying (0.1 mmHg, 24h) .
  • Isomeric impurities : Confirm regiochemistry via NOESY or X-ray to rule out positional isomers .
  • Instrument calibration : Recalibrate CHNS analyzers with certified standards (e.g., acetanilide) .

Q. What strategies improve yields in multi-step syntheses of 7-substituted derivatives?

  • Methodological Answer :

  • Solvent optimization : Use DMF for polar intermediates (enhances solubility) or toluene for Friedel-Crafts reactions .
  • Catalytic additives : Employ LiOH or triethylamine to deprotonate intermediates and accelerate cyclization .
  • Protecting groups : Boc-protection of amines prevents side reactions during carboxylic acid activation .

Q. How to design pyrazolo[1,5-a]pyrimidine derivatives for enzyme inhibition studies (e.g., HMG-CoA reductase)?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to enhance binding .
  • Fluorine incorporation : Install CF₃ groups at position 2 to improve metabolic stability and hydrophobic interactions .
  • Docking studies : Use crystal structures (e.g., PDB 1HWK) to model interactions with catalytic sites .

Q. What techniques separate regioisomers (e.g., 5- vs. 7-carboxylic acid derivatives) during synthesis?

  • Methodological Answer :

  • HPLC : Utilize reverse-phase C18 columns (ACN/water + 0.1% TFA) with UV detection at 254 nm .
  • Crystallography : Isomer-specific hydrogen-bonding patterns (e.g., C12–H12···O1 dimers) enable selective crystallization .
  • 2D NMR : ROESY correlations distinguish between substituent orientations (e.g., NOE between H6 and phenyl protons) .

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